2-Tert-butyl-1,3-thiazole-5-carboxylic acid
Description
2-Tert-butyl-1,3-thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative featuring a bulky tert-butyl substituent at position 2 of the heterocyclic ring. Thiazole rings are known for their metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making them valuable scaffolds in drug design .
Properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKXVKTZZPNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242004 | |
| Record name | 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012881-39-8 | |
| Record name | 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012881-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-oxopropanoate with thioamide derived from natural amino acids, followed by cyclization to form the thiazole ring . Another method includes the alkylation of N-tert-butanesulfinyl aldimines with Grignard reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications of 2-Tert-butyl-1,3-thiazole-5-carboxylic acid
This compound is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in synthesizing pharmaceuticals and agrochemicals. This compound is characterized by a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring.
Applications
2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
- Chemistry It is used as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Biology The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
- Medicine It has potential therapeutic applications because of its ability to interact with biological targets.
- Industry The compound is used in developing new materials and as an intermediate in the production of various chemicals.
2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole family, which is known for its diverse biological activities. The compound's structure features a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring. The unique chemical properties of these substituents contribute to its potential applications in pharmaceuticals and agrochemicals. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, which can inhibit enzyme activity or modulate receptor functions. Such mechanisms are vital for developing therapeutic agents aimed at various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
The compound has been explored for its anticancer properties. A study indicated that thiazole derivatives could induce apoptosis in various cancer cell lines. For example, derivatives showed cytotoxic effects against human childhood and adult leukemia cell lines with IC50 values in the sub-micromolar range. The mechanism often involves modulation of apoptotic pathways, including increased expression of p53 and activation of caspase-3.
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Enzyme Inhibition Study A study demonstrated that thiazole derivatives could effectively inhibit xanthine oxidase activity, showcasing their potential as therapeutic agents for gout and other inflammatory diseases.
- Cancer Cell Line Testing In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain thiazole derivatives exhibited significant cytotoxicity and induced apoptosis through dose-dependent mechanisms.
Related Compounds
Other related thiazole compounds include:
- 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid
- 5-Tert-butyl-1,3-thiazole-2-carboxylic acid
- This compound
Safety and Hazards
This compound has several hazard classifications :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 4-Methyl-1,3-thiazole-5-carboxylic Acid (Febuxostat Core Structure): Found in febuxostat, a xanthine oxidase inhibitor used for gout treatment . The methyl group at position 4 optimizes binding to the enzyme’s active site, as demonstrated by IC50 values in the nanomolar range. In contrast, the tert-butyl group at position 2 in the target compound may reduce enzymatic affinity due to steric clashes but improve metabolic stability. Key Data:
- 2-Chloro-1,3-thiazole-5-carboxylic Acid: A metabolite of neonicotinoid pesticides, detected in human urine as a biomarker for insecticide exposure . The electron-withdrawing chlorine atom at position 2 increases acidity (pKa ~2.5), enhancing urinary excretion.
Functional Group Modifications
- 2-(Butylamino)-4-(trifluoromethyl)thiazole-5-carboxylic Acid: This derivative (CAS 937597-59-6) features a trifluoromethyl group at position 4 and a butylamino group at position 2 . The trifluoromethyl group enhances metabolic resistance and membrane permeability, while the amino group enables salt formation for improved solubility. In contrast, the tert-butyl group in the target compound lacks hydrogen-bonding capacity but offers superior steric shielding.
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid :
This hybrid structure combines thiazole and thiophene rings, enabling dual π-π interactions in material science applications . The tert-butyl variant’s bulkiness may disrupt such interactions but could stabilize hydrophobic domains in protein binding.
Pharmacological Potential
- Xanthine Oxidase Inhibition: Derivatives like 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids show IC50 values <1 µM, with substituent size inversely correlating with activity . The tert-butyl group may reduce potency but extend half-life.
- Amyloid Inhibition: γ-Peptides incorporating 4-amino(methyl)-1,3-thiazole-5-carboxylic acid inhibit amyloid-β aggregation (IC50 ~10 µM) . The tert-butyl analog could enhance hydrophobic interactions with amyloid fibrils.
Data Table: Comparative Analysis of Thiazole-5-carboxylic Acid Derivatives
Biological Activity
2-Tert-butyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against several cancer types, indicating potent activity. For example, in a study involving breast cancer cell lines, the IC50 was reported at approximately 5 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5 |
| A549 (Lung) | 4.5 |
| HeLa (Cervical) | 6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In various studies, it has shown effectiveness against both gram-positive and gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Bacillus cereus | 0.23 |
| Staphylococcus aureus | 0.47 |
| Escherichia coli | 0.94 |
Study on Cancer Cell Lines
A significant study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in increased multipolar mitosis in centrosome-amplified cells. This suggests that the compound's mechanism may involve disrupting normal mitotic processes, leading to cell death through aberrant division patterns .
Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thiazole derivatives, compounds similar to this compound were synthesized and tested for their efficacy against resistant bacterial strains. The results indicated that modifications to the thiazole ring could enhance antimicrobial activity significantly .
Q & A
Q. How can mechanistic insights into its anticancer activity be derived from proteomic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
